molecular formula C15H21NO4 B1269909 Boc-D-phenylalanine methyl ester CAS No. 77119-84-7

Boc-D-phenylalanine methyl ester

Cat. No.: B1269909
CAS No.: 77119-84-7
M. Wt: 279.33 g/mol
InChI Key: SDSWSVBXRBXPRL-GFCCVEGCSA-N
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Description

Boc-D-phenylalanine methyl ester is a derivative of the amino acid D-phenylalanine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

Mechanism of Action

Target of Action

Boc-D-Phenylalanine methyl ester is a derivative of the amino acid phenylalanine . The primary targets of this compound are likely to be proteins or enzymes that interact with phenylalanine or its derivatives.

Mode of Action

This could involve binding to active sites on enzymes or incorporation into proteins during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-phenylalanine methyl ester typically involves the protection of the amino group of D-phenylalanine with a Boc group, followed by esterification of the carboxyl group with methanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) and a coupling agent like di-tert-butyl dicarbonate (Boc2O) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Boc-D-phenylalanine methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield D-phenylalanine methyl ester.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: D-phenylalanine.

    Deprotection: D-phenylalanine methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-D-phenylalanine methyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

    Boc-L-phenylalanine methyl ester: Similar in structure but with the L-enantiomer of phenylalanine.

    D-phenylalanine methyl ester: Lacks the Boc protecting group.

    L-phenylalanine methyl ester: The L-enantiomer without the Boc group .

Uniqueness: Boc-D-phenylalanine methyl ester is unique due to its specific stereochemistry (D-enantiomer) and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSWSVBXRBXPRL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348472
Record name BOC-D-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77119-84-7
Record name BOC-D-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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